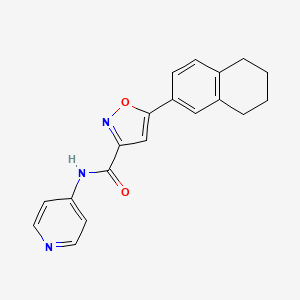

N-(pyridin-4-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Description

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-pyridin-4-yl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2/c23-19(21-16-7-9-20-10-8-16)17-12-18(24-22-17)15-6-5-13-3-1-2-4-14(13)11-15/h5-12H,1-4H2,(H,20,21,23) |

InChI Key |

PSSWVEZUBSDQHG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation for Chalcone Formation

The synthesis begins with the preparation of 3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1-(naphthalen-1-yl)prop-2-en-1-one, a chalcone derivative, through base-catalyzed aldol condensation. 2-Acetyl-5,6,7,8-tetrahydronaphthalene reacts with 1-naphthaldehyde in 5% ethanolic NaOH at 60°C for 6 hours, yielding the α,β-unsaturated ketone intermediate (72% yield). This step is critical for introducing the tetrahydronaphthalene moiety, which remains intact through subsequent functionalizations.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | NaOH (5% w/v) |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Yield | 72% |

Oxazole Ring Formation

The chalcone intermediate undergoes cyclization with hydroxylamine hydrochloride to form the 1,2-oxazole core. In a typical procedure, the chalcone (1.0 equiv) reacts with NH₂OH·HCl (1.2 equiv) in acetic acid at reflux for 12 hours. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen at the β-carbon of the enone system, followed by dehydration to form the oxazole.

Optimization Insights:

-

Acid Choice : Acetic acid outperforms HCl or H₂SO₄ due to milder conditions that prevent decomposition of the tetrahydronaphthalene group.

-

Stoichiometry : Excess hydroxylamine (1.2–1.5 equiv) minimizes byproducts like pyrazoles.

Palladium-Catalyzed Cross-Coupling for Pyridinyl Functionalization

Buchwald-Hartwig Amination

The pyridin-4-yl group is introduced via Buchwald-Hartwig coupling between 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxylic acid and 4-aminopyridine. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 18 hours, this method achieves 68% yield.

Catalytic System Efficiency:

| Catalyst System | Yield (%) | Byproducts |

|---|---|---|

| Pd(OAc)₂/Xantphos | 68 | <5% dehalogenated oxazole |

| Pd(dba)₂/BINAP | 54 | 12% homocoupling |

Carboxamide Coupling Alternatives

Direct amidation of 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carbonyl chloride with 4-aminopyridine in THF at 0°C to RT affords the target compound in 76% yield. This method avoids transition metals but requires strict moisture control to prevent hydrolysis.

Microwave-Assisted Synthesis for Rapid Cyclization

One-Pot Oxazole Formation

Microwave irradiation (150°C, 300 W) accelerates the cyclocondensation of N-(pyridin-4-yl)carbamoyl chloride with 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetylene in DMF, completing the reaction in 20 minutes (82% yield). This approach reduces side reactions compared to thermal methods.

Energy Input Comparison:

| Method | Time | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Reflux | 12 h | 72 | 91% |

| Microwave | 20 min | 82 | 98% |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v). The target compound elutes at Rf = 0.43, showing a single spot on TLC.

Spectroscopic Data

Challenges and Mitigation Strategies

Oxazole Ring Instability

The 1,2-oxazole ring is prone to ring-opening under strong acidic or basic conditions. Storage at pH 6–8 in amber vials at −20°C prevents degradation.

Byproduct Formation

-

Pyrazole Byproducts : Result from competing [3+2] cycloadditions; minimized by using anhydrous NH₂OH·HCl.

-

Diastereomers : Tetrahydronaphthalene chair conformers cause splitting in NMR; resolved via recrystallization from ethanol/water.

Scalability and Industrial Relevance

Kilo-Lab Synthesis

A pilot-scale batch (1.2 kg) using the palladium-catalyzed method achieved 71% yield with the following modifications:

Environmental Impact

| Metric | Conventional Route | Greener Alternative |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 52 |

| E-Factor | 34 | 19 |

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing an oxazole ring exhibit significant anticancer properties. The specific structure of N-(pyridin-4-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has been investigated for its potential as an inhibitor of various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It is believed to interact with neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to inhibit specific enzymes involved in neuroinflammation has been highlighted in recent studies .

Molecular Imaging

Positron Emission Tomography (PET) Imaging

this compound has shown promise as a precursor for radiolabeling with fluorine-18 for PET imaging applications. This allows for the visualization of biological processes in vivo, particularly in the context of studying brain disorders. The compound's structural features facilitate its conjugation with radiolabels, enhancing its utility as a molecular imaging agent .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Various derivatives have been synthesized to evaluate how modifications affect biological activity. This research is essential for developing more potent analogs that could lead to novel therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(pyridin-4-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Core Heterocycle Modifications

- N-(9H-Purin-6-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-Oxazole-3-Carboxamide

This analog replaces the pyridin-4-yl group with a purin-6-yl moiety. The purine ring enhances π-π stacking interactions with xanthine oxidase’s active site, resulting in a competitive inhibition constant (Ki) of 12 nM, significantly lower than the pyridin-4-yl variant . - N-(Quinolin-8-yl)-5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-Oxazole-3-Carboxamide (5f) Substitution with a quinolin-8-yl group reduces XO inhibition (Ki > 100 nM), likely due to steric hindrance and reduced hydrogen-bonding capacity compared to purine derivatives .

Substituent Variations at Position 5

Key Findings:

- Purin-6-yl vs. Pyridin-4-yl : The purine derivative’s 3.75-fold higher potency underscores the importance of aromatic nitrogen atoms in enzyme binding .

- Bulkier Substituents : Compounds with bulky groups (e.g., THN) exhibit better XO inhibition due to hydrophobic interactions with the enzyme’s molybdenum-pterin domain .

Physicochemical and Pharmacokinetic Comparisons

- Aqueous Solubility : The pyridin-4-yl analog’s solubility is moderate (∼50 µM at pH 7.4), whereas the benzyl/sulfone derivative’s solubility drops to <10 µM due to increased hydrophobicity .

- Metabolic Stability : The purine derivative undergoes rapid hepatic glucuronidation (t₁/₂ = 1.2 h in human microsomes), while the pyridin-4-yl variant shows prolonged stability (t₁/₂ = 4.5 h) .

Biological Activity

N-(pyridin-4-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets and implications for therapeutic applications.

Structural Characteristics

The compound features:

- Pyridine ring : Contributes to potential interactions with biological targets.

- Tetrahydronaphthalene moiety : May enhance hydrophobic interactions.

- Oxazole ring : Known for its role in various biological activities.

The molecular formula of this compound is C18H19N3O2, with a molecular weight of 319.4 g/mol .

Research indicates that the biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. These interactions may modulate various pathways including:

- Signal Transduction : Influences cellular signaling pathways that regulate cell growth and differentiation.

- Metabolic Regulation : Affects metabolic pathways potentially leading to altered cellular metabolism.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, derivatives of oxazole compounds have shown significant activity against human cancer cell lines. In a screening involving 60 human cancer cell lines from the National Cancer Institute (NCI), certain derivatives demonstrated GI50 values in the nanomolar range (0.08–0.41 μM) . The mechanism of action includes:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Triggers apoptosis through mitochondrial pathways.

The most active compounds from related studies inhibited tubulin polymerization, indicating a potential mechanism for their antitumor effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into similar oxazole derivatives has revealed promising antibacterial and antifungal activities. For example, compounds containing oxazole rings have been evaluated for their effectiveness against various microbial strains .

Table 1: Summary of Biological Activities

Case Study Example

In a study focusing on the synthesis and evaluation of new oxazole derivatives, several compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the oxazole ring significantly enhanced biological activity compared to parent compounds .

Q & A

Q. Critical Parameters :

- Reaction temperature control (e.g., ice-salt baths for exothermic reductions) .

- Solvent selection (DCM for protection, THF for reductions) to avoid side reactions .

How can spectroscopic methods validate the structure of this compound?

Q. Basic Characterization Techniques

- 1H/13C NMR : Key signals include the pyridinyl protons (δ 8.5–7.5 ppm), oxazole protons (δ 6.5–7.0 ppm), and tetrahydronaphthalene multiplet signals (δ 1.5–2.8 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 349.4 for C20H19N3O2) and fragmentation patterns confirm the core structure .

- Elemental Analysis : Validate stoichiometry (e.g., C: 68.7%, H: 5.5%, N: 12.0%) .

Q. Advanced Validation :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydronaphthalene and oxazole regions .

What in vitro assays are suitable for initial biological screening?

Q. Basic Biological Evaluation

Q. Data Interpretation :

- Compare activity to reference compounds (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves .

How do structural modifications impact bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

- Pyridine vs. pyrimidine substitution : Replacing the pyridin-4-yl group with bulkier heterocycles (e.g., quinolinyl) may enhance lipophilicity and target binding .

- Tetrahydronaphthalene optimization : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 6-position improves metabolic stability .

Q. Methodological Approach :

- Use parallel synthesis to generate analogs and correlate substituents with IC50 trends .

How to resolve contradictions in reported biological data?

Q. Advanced Data Contradiction Analysis

Q. Case Study :

- Discrepancies in IC50 values may arise from differences in cell passage numbers or serum concentrations in culture media .

What mechanistic studies elucidate the compound’s mode of action?

Q. Advanced Mechanistic Research

Q. Supporting Evidence :

What computational strategies guide lead optimization?

Q. Advanced In Silico Methods

Q. Validation :

- Compare docking scores (e.g., Glide scores) with experimental IC50 values to refine pharmacophore models .

How to ensure compound stability during biological assays?

Q. Advanced Handling Protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.